1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol can be synthesized by the reaction of formaldehyde and ammonia under controlled conditions . The reaction typically involves heating an aqueous solution of formaldehyde and ammonia, leading to the formation of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formaldehyde and ammonia, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol involves its ability to release formaldehyde in acidic conditions . This formaldehyde release is responsible for its antimicrobial properties, particularly in the treatment of urinary tract infections . The compound targets microbial cells, disrupting their metabolic processes and leading to cell death .
Comparison with Similar Compounds
Properties
CAS No. |
359842-08-3 |
---|---|
Molecular Formula |
C6H12N4O |
Molecular Weight |
156.19 g/mol |
IUPAC Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decan-2-ol |
InChI |
InChI=1S/C6H12N4O/c11-6-9-2-7-1-8(4-9)5-10(6)3-7/h6,11H,1-5H2 |
InChI Key |
LGFSKVDEPRIHEV-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.